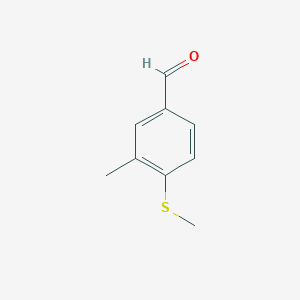

3-Methyl-4-(methylthio)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRJWVPEEFHONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Methyl 4 Methylthio Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including carbon-nitrogen and carbon-carbon bond-forming reactions, as well as reductions and oxidations.

Condensation Reactions, Including Schiff Base Formation

3-Methyl-4-(methylthio)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction proceeds via nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. nih.gov The reaction is typically catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

While specific studies on this compound are not widely documented, the reactivity is analogous to that of the closely related 4-(methylthio)benzaldehyde (B43086), which forms Schiff bases in good yields when refluxed with various amines in a solvent like methanol (B129727). libretexts.orglibretexts.org

Table 1: Representative Schiff Base Formation This table illustrates potential products based on general condensation reactions.

| Reactant Amine | Product Schiff Base Name |

|---|---|

| Aniline | N-(3-Methyl-4-(methylthio)benzylidene)aniline |

| 4-Chloroaniline | 4-Chloro-N-(3-methyl-4-(methylthio)benzylidene)aniline |

| 2-Aminopyridine | N-(3-Methyl-4-(methylthio)benzylidene)pyridin-2-amine |

| Hydrazine (B178648) | Bis(3-methyl-4-(methylthio)benzylidene)hydrazine |

Reductive Transformations to Alcohols and Hydrocarbons

The aldehyde group can be selectively reduced to either a primary alcohol or completely deoxygenated to a methyl group.

Reduction to Alcohol: The most common method for converting an aldehyde to a primary alcohol is through the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for this transformation, typically in an alcoholic solvent like methanol or ethanol. quora.combyjus.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the aldehyde's carbonyl carbon, followed by protonation of the resulting alkoxide to yield [3-Methyl-4-(methylthio)phenyl]methanol. libretexts.org

Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group, a process known as deoxygenation, can be achieved under more forceful conditions. Two classical methods are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. annamalaiuniversity.ac.inwikipedia.orgyoutube.com Nitrogen gas is eliminated, yielding the corresponding alkane, 3-methyl-4-(methylthio)toluene. This method is suitable for substrates that are stable to strong bases.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). researchgate.netcareers360.com It is effective for reducing aryl ketones and aldehydes but is incompatible with acid-sensitive substrates.

Table 2: Products of Reductive Transformations

| Reaction Type | Reagent(s) | Product Name |

|---|---|---|

| Alcohol Reduction | Sodium Borohydride (NaBH₄) | [3-Methyl-4-(methylthio)phenyl]methanol |

| Hydrocarbon Reduction (Basic) | Hydrazine (N₂H₄), KOH | 3-Methyl-4-(methylthio)toluene |

| Hydrocarbon Reduction (Acidic) | Zinc Amalgam (Zn(Hg)), HCl | 3-Methyl-4-(methylthio)toluene |

Oxidative Pathways to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids, and this compound is no exception. quora.com This transformation is a key step in the synthesis of 3-methyl-4-(methylthio)benzoic acid. However, the presence of the oxidizable methylthio group requires careful selection of the oxidizing agent to ensure chemoselectivity.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively oxidize the aldehyde but may also oxidize the sulfide (B99878) to a sulfoxide (B87167) or sulfone. quora.com For selective oxidation of the aldehyde, milder methods are preferred.

Tollens' Reagent: This classic test for aldehydes, consisting of a silver-ammonia complex [Ag(NH₃)₂]⁺, oxidizes the aldehyde with high selectivity, depositing a silver mirror. libretexts.orgquora.com

Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, often in the presence of a chlorine scavenger like 2-methyl-2-butene. It is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. organic-chemistry.org

Hydrogen Peroxide: Under basic conditions, hydrogen peroxide can be an efficient and clean oxidant for electron-rich aromatic aldehydes.

Table 3: Reagents for Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Selectivity |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acidic, aqueous acetone | Low (may oxidize sulfide) |

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Low (may oxidize sulfide) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous | High |

| Pinnick Oxidation (NaClO₂) | Buffered, aqueous t-butanol | High |

Wittig Olefination and Related Carbonyl Additions

Table 4: Representative Wittig Olefination Products This table illustrates potential products based on the general Wittig reaction.

| Wittig Reagent (Ylide) | Alkene Product Name |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Methyl-2-(methylthio)-4-vinylbenzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(1-Propen-1-yl)-3-methyl-4-(methylthio)benzene |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-Methyl-4-(methylthio)-2-styrylbenzene |

| (Carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 3-(3-methyl-4-(methylthio)phenyl)acrylate |

Transformations at the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are important synthetic intermediates.

Oxidation to Sulfoxides and Sulfones

The oxidation of the methylthio group proceeds in a stepwise manner. A single oxidation step converts the sulfide to a sulfoxide, and a second oxidation converts the sulfoxide to a sulfone. The selectivity of these oxidations can be controlled by the choice of oxidant and the reaction conditions. wikipedia.org

Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically results in the selective formation of 3-methyl-4-(methylsulfinyl)benzaldehyde. organic-chemistry.org

Sulfone Formation: The use of a stronger oxidant or an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or reagents like Oxone®) will further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone, 3-methyl-4-(methylsulfonyl)benzaldehyde. careers360.com Hydrogen peroxide is another common oxidant used for this transformation.

This stepwise oxidation is a valuable tool, as the sulfoxide and sulfone groups have distinct electronic properties and further reactivity compared to the initial methylthio group.

Table 5: Oxidation Products of the Methylthio Group

| Reagent(s) | Stoichiometry/Conditions | Primary Product | Product Name |

|---|---|---|---|

| m-CPBA | 1 equivalent, low temp. | Sulfoxide | 3-Methyl-4-(methylsulfinyl)benzaldehyde |

| m-CPBA | >2 equivalents, heat | Sulfone | 3-Methyl-4-(methylsulfonyl)benzaldehyde |

| Oxone® | Excess | Sulfone | 3-Methyl-4-(methylsulfonyl)benzaldehyde |

| Hydrogen Peroxide (H₂O₂) | Catalytic acid/base | Sulfone | 3-Methyl-4-(methylsulfonyl)benzaldehyde |

Nucleophilic Displacement and Exchange Reactions

While direct nucleophilic aromatic substitution on the ring is challenging due to the presence of electron-donating groups, the sulfur atom of the methylthio moiety can participate in nucleophilic reactions. The thioether can be targeted by strong alkylating agents to form a sulfonium (B1226848) salt. This salt then becomes a good leaving group, enabling a subsequent nucleophilic displacement reaction at the methyl carbon.

Furthermore, the thioether itself can undergo exchange reactions under specific catalytic conditions, although this is less common for aryl thioethers compared to alkyl thioethers. More prevalent is the oxidation of the thioether to a sulfoxide or sulfone. These oxidized derivatives significantly alter the electronic properties of the ring, making it more electron-deficient and activating it for different types of chemistry. For instance, the oxidation of the related 4-(methylthio)benzaldehyde to 4-(methylsulfinyl)benzaldehyde using an oxidizing agent like hydrogen peroxide is a known transformation.

Role in Thiomethylation and C1 Building Block Strategies

This compound serves as a crucial C1 building block in organic synthesis. thieme.de The aldehyde carbon, with its +1 oxidation state, is an electrophilic center that readily reacts with nucleophiles. This property is extensively used in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds, effectively adding a single carbon unit to a growing molecule.

Examples of its utility as a C1 building block include:

Wittig and Horner-Wadsworth-Emmons reactions: To form substituted styrenes.

Condensation with active methylene (B1212753) compounds: Such as malonates and nitroalkanes (Henry reaction), to extend carbon chains.

Reductive amination: To synthesize secondary and tertiary amines.

Formation of Schiff bases: Reaction with primary amines yields imines, which are versatile intermediates for the synthesis of various biologically active compounds. growingscience.com

While the compound contains a thiomethyl group, it is not typically used as a thiomethylating agent. Thiomethylation involves the transfer of a -SCH3 group to a substrate. Reagents specifically designed for this purpose, such as methyl methanethiosulfonate (B1239399) or dimethyl disulfide, are generally employed. Instead, this compound is valued for incorporating the entire substituted phenyl ring structure into a target molecule. diva-portal.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methyl group (-CH3) at position 3 and the methylthio group (-SCH3) at position 4. libretexts.orgmasterorganicchemistry.com Both are ortho-, para-directing groups.

Directing Effects: The methyl group directs incoming electrophiles to positions 2, 4, and 6. The methylthio group, a stronger activating group, directs to positions 2 and 6 (relative to its own position at C-4).

Combined Influence: The positions ortho to the methylthio group (C-3 and C-5) and ortho/para to the methyl group (C-2, C-4, C-6) must be considered. The powerful activating and directing effect of the methylthio group dominates. The position C-5 is sterically unhindered and activated by the methylthio group (ortho) and the methyl group (meta). Position C-2 is activated by both groups (ortho to methyl, meta to methylthio). Therefore, electrophilic substitution is expected to occur primarily at the C-5 position, with potential for minor products from substitution at C-2.

Conversely, nucleophilic aromatic substitution (SNAr) on the ring is generally unfavorable. libretexts.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO2) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Since this compound contains only electron-donating groups, it is deactivated towards this reaction pathway. For substitution to occur, the thioether would likely need to be oxidized to the strongly electron-withdrawing sulfone (-SO2CH3), or the reaction would have to proceed through a more forcing, high-energy pathway like a benzyne (B1209423) mechanism.

Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

The unique substitution pattern and reactive aldehyde handle make this compound a valuable starting material for constructing more elaborate molecules, including heterocycles and macrocycles. fishersci.ca

Heterocyclic Compound Formation (e.g., Triazoles, Isoxazoles)

The aldehyde functionality is a key entry point for the synthesis of a wide array of heterocyclic systems.

Isoxazoles: 3,4-Disubstituted isoxazole-5(4H)-ones can be synthesized via a one-pot, three-component reaction. nih.govacgpubs.org This typically involves the condensation of an aromatic aldehyde, such as this compound, with ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride. nih.govrsc.orgresearchgate.net The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by cyclization with hydroxylamine.

Table 1: Representative Synthesis of Isoxazole Derivatives from Aromatic Aldehydes

| Aldehyde Reactant | Reagents | Catalyst/Solvent | Product Type | Ref |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl acetoacetate, Hydroxylamine hydrochloride | WEOFPA/Glycerol | 3-methyl-4-arylmethylene isoxazole-5(4H)-one | nih.gov |

| Aromatic Aldehyde | Ethyl acetoacetate, Hydroxylamine hydrochloride | Cu@Met-β‐CD | 3,4-disubstituted isoxazole-5(4H)-one | nih.gov |

Triazoles: The synthesis of triazoles often involves the [3+2] cycloaddition of an azide (B81097) and an alkyne (Huisgen cycloaddition). nih.govorganic-chemistry.orgnih.gov this compound can be converted into either the requisite azide or alkyne partner through standard functional group transformations. For example, the aldehyde can be reduced to the corresponding alcohol, converted to a halide, and then displaced by sodium azide to form a benzyl (B1604629) azide. Alternatively, Sonogashira coupling on a halogenated derivative could introduce a terminal alkyne. This functionalized intermediate can then undergo a click reaction to form the 1,2,3-triazole ring. nih.gov

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. nih.govwhiterose.ac.uk Aldehydes are valuable precursors for macrocyclization reactions, often through multicomponent strategies or cyclization of linear precursors. researchgate.net

One common strategy involves the synthesis of a long linear molecule with reactive functional groups at both ends, which are then induced to react with each other. This compound can be used to form one or both of these terminal groups. For example, a bis-aldehyde could be synthesized and used in a macrocyclization reaction with a diamine to form a large macrocyclic di-imine, which can be subsequently reduced. Alternatively, the aldehyde can be reacted to form a linear precursor that is poised for a ring-closing metathesis (RCM) or other cyclization reaction. core.ac.uk While specific examples detailing the incorporation of this compound into macrocycles are not prevalent in the literature, the fundamental reactions for such syntheses are well-established.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Methylthio)benzaldehyde |

| 4-(Methylsulfinyl)benzaldehyde |

| Hydrogen peroxide |

| Sulfonium salt |

| Sulfoxide |

| Sulfone |

| Wittig reagent |

| Malonates |

| Nitroalkanes |

| Schiff base / Imine |

| Methyl methanethiosulfonate |

| Dimethyl disulfide |

| Nitric acid |

| Sulfuric acid |

| Meisenheimer complex |

| Isoxazole |

| 3,4-Disubstituted isoxazole-5(4H)-one |

| Ethyl acetoacetate |

| Hydroxylamine hydrochloride |

| Triazole |

| Azide |

| Alkyne |

| Sodium azide |

| Benzyl azide |

| Macrocycle |

| Diamine |

Spectroscopic and Structural Characterization of 3 Methyl 4 Methylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), it is possible to map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 3-Methyl-4-(methylthio)benzaldehyde provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the protons of the two methyl groups.

The aldehyde proton (-CHO) typically appears as a singlet in the downfield region of the spectrum, around 9.84 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The proton at position 5 (H-5) appears as a doublet at approximately 7.62 ppm, coupled to the proton at position 6. The proton at position 2 (H-2) is observed as a singlet at around 7.61 ppm. The proton at position 6 (H-6) resonates as a doublet at about 7.21 ppm, showing coupling to the H-5 proton.

The two methyl groups give rise to sharp singlets in the upfield region. The protons of the methyl group attached to the ring (Ar-CH₃) appear at approximately 2.29 ppm, while the protons of the methylthio group (-SCH₃) are found further downfield at around 2.52 ppm due to the influence of the adjacent sulfur atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.84 | s (singlet) | - |

| H-2 (aromatic) | 7.61 | s (singlet) | - |

| H-5 (aromatic) | 7.62 | d (doublet) | 8.0 |

| H-6 (aromatic) | 7.21 | d (doublet) | 8.0 |

| SCH₃ | 2.52 | s (singlet) | - |

Data compiled from doctoral thesis research.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is the most downfield signal, appearing at approximately 191.5 ppm. Aromatic and α,β-unsaturated carbonyl carbons typically absorb in the 190 to 200 δ region.

The carbon atoms of the aromatic ring resonate between 125 and 148 ppm. The specific assignments are as follows: C-4, the carbon bearing the methylthio group, is found at 147.5 ppm. C-3, attached to the ring's methyl group, is at 136.2 ppm. The aldehyde-bearing carbon, C-1, appears at 134.4 ppm. The remaining aromatic carbons, C-2, C-5, and C-6, resonate at 130.0 ppm, 129.0 ppm, and 125.4 ppm, respectively.

The carbon of the methylthio group (-SCH₃) is observed at 15.6 ppm, while the carbon of the ring-attached methyl group (Ar-CH₃) appears at 20.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 191.5 |

| C-4 (aromatic) | 147.5 |

| C-3 (aromatic) | 136.2 |

| C-1 (aromatic) | 134.4 |

| C-2 (aromatic) | 130.0 |

| C-5 (aromatic) | 129.0 |

| C-6 (aromatic) | 125.4 |

| Ar-CH₃ | 20.2 |

Data compiled from doctoral thesis research.

While one-dimensional NMR spectra provide essential data on chemical shifts, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning these signals by revealing scalar couplings between nuclei. For a molecule like this compound, several 2D techniques would be employed.

Correlation Spectroscopy (COSY) experiments would establish proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show a cross-peak between the signals at 7.62 ppm (H-5) and 7.21 ppm (H-6), confirming their ortho-relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms. This would definitively link the proton signal at 2.29 ppm to the carbon signal at 20.2 ppm (the Ar-CH₃ group) and the proton signal at 2.52 ppm to the carbon signal at 15.6 ppm (the SCH₃ group).

Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for assigning quaternary carbons (those with no attached protons) and piecing together the molecular fragments. For example, an HMBC spectrum would show correlations from the aldehyde proton (9.84 ppm) to the aromatic carbons C-1 (134.4 ppm) and C-2 (130.0 ppm), confirming the position of the aldehyde group.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the molecular vibrations of a compound. These methods are particularly useful for identifying functional groups, which have characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde's carbonyl group. For aromatic aldehydes where the carbonyl is conjugated with the benzene ring, this band typically appears in the range of 1710-1685 cm⁻¹. Conjugation lowers the frequency compared to saturated aldehydes.

Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton itself, which usually appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl groups are found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations are often particularly strong and well-defined. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Aldehyde) | Stretch | 1705 - 1685 | Strong (IR), Medium (Raman) |

| C-H (Aldehyde) | Stretch | 2830 - 2720 | Medium (IR) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak (IR) |

| C-H (Methyl) | Stretch | 2980 - 2870 | Medium-Weak (IR) |

| C=C (Aromatic) | Stretch | 1605, 1580, 1500 | Medium-Strong (IR & Raman) |

For non-rigid molecules like this compound, different spatial arrangements of the substituent groups, known as conformers or rotamers, can exist. The primary conformational flexibility arises from the rotation around the C(aryl)-CHO and C(aryl)-SCH₃ bonds.

Vibrational spectroscopy can be a sensitive tool for studying this conformational isomerism. Different conformers will have slightly different vibrational frequencies due to changes in steric interactions and electronic effects. For example, the orientation of the methylthio group (with the S-CH₃ bond being either in the plane of the ring or out of the plane) can influence the frequencies of adjacent C-H bending modes or the C-S stretching vibration itself.

By analyzing spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers. Low-temperature studies, in particular, can "freeze out" specific conformers, leading to a simplification of the spectrum and allowing for the assignment of bands to the most stable conformation. While specific studies on this compound are not widely available, research on related thioanisoles has demonstrated the utility of IR and Raman spectroscopy in identifying and quantifying different rotational isomers.

X-ray Diffraction Crystallography

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular interactions, which govern the packing of molecules. For this compound, while a specific crystal structure is not publicly available at the time of this writing, a detailed analysis of its potential intermolecular interactions and crystal packing can be inferred from studies of closely related substituted benzaldehydes and thioanisoles. The molecular structure, featuring a polarizable sulfur atom, an electron-donating methyl group, and a hydrogen-bond-accepting aldehyde group, suggests a rich variety of non-covalent interactions that are likely to be influential in its crystal lattice.

The primary intermolecular interactions expected to direct the crystal packing of this compound and its derivatives include weak C–H⋯O and C–H⋯S hydrogen bonds, C–H⋯π interactions, and π–π stacking. The formyl group, with its polarized carbonyl bond, is a potent hydrogen bond acceptor. synquestlabs.com Concurrently, the aromatic ring and the methyl and methylthio substituents provide ample opportunities for various C-H donors to participate in these interactions.

Research on multi-substituted benzaldehyde (B42025) derivatives has demonstrated that weak C–H⋯O hydrogen bonds are a recurring and significant feature in their supramolecular assemblies. nih.gov These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. In the case of this compound, the aldehydic proton, the methyl protons, and the aromatic protons can all act as donors to the carbonyl oxygen of a neighboring molecule.

Furthermore, the sulfur atom of the methylthio group can act as a weak hydrogen bond acceptor, leading to the formation of C–H⋯S interactions. These are generally weaker than their C–H⋯O counterparts but can play a crucial role in the fine-tuning of the crystal packing. The aromatic ring itself, being electron-rich, is a prime candidate for participating in C–H⋯π interactions, where a C-H bond from an adjacent molecule points towards the face of the benzene ring.

The presence of the aromatic ring also suggests the likelihood of π–π stacking interactions, where the phenyl rings of adjacent molecules arrange in a parallel or offset fashion. The substitution pattern on the benzene ring can influence the geometry of these stacking interactions.

To illustrate the nature of these interactions, the following table presents representative geometric parameters for intermolecular contacts observed in analogous crystalline structures of substituted benzaldehydes. It is important to note that these are generalized values, and the precise metrics for this compound would require experimental determination of its crystal structure.

Table 1: Representative Geometries of Intermolecular Interactions in Substituted Benzaldehydes

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| C–H···O | C-H (aromatic) | O (carbonyl) | 2.2 - 2.8 | 120 - 170 |

| C–H···O | C-H (methyl) | O (carbonyl) | 2.3 - 2.9 | 110 - 160 |

| C–H···π | C-H (aromatic) | π (arene) | 2.5 - 3.0 | 120 - 160 |

| π–π Stacking | Centroid (arene) | Centroid (arene) | 3.3 - 3.8 | - |

The interplay of these varied interactions leads to the formation of complex three-dimensional supramolecular networks. nih.gov The specific combination and hierarchy of these interactions will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility. For instance, the formation of robust hydrogen-bonded synthons, which are recurrent and predictable patterns of hydrogen bonds, often dictates the primary structural motifs within the crystal.

Theoretical and Computational Investigations of 3 Methyl 4 Methylthio Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules like 3-Methyl-4-(methylthio)benzaldehyde. These methods allow for a detailed exploration of the molecule's electronic landscape and the prediction of its spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. Conversely, the LUMO signifies the region most susceptible to accepting electrons.

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich methylthio group and the aromatic ring. The sulfur atom, with its lone pairs of electrons, and the π-system of the benzene (B151609) ring are major contributors. The LUMO, in contrast, is expected to be centered on the electron-withdrawing benzaldehyde (B42025) moiety, specifically the carbonyl group (C=O).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of both electron-donating (methylthio and methyl) and electron-withdrawing (aldehyde) groups suggests a potentially moderate HOMO-LUMO gap, influencing its reactivity in various chemical transformations.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Associated Chemical Property |

| HOMO | Methylthio group, Aromatic ring | Electron donation, Susceptibility to electrophilic attack |

| LUMO | Benzaldehyde (carbonyl) group | Electron acceptance, Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters

Computational methods can reliably predict various spectroscopic parameters, which are invaluable for the characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For ¹H NMR, distinct signals are expected for the aldehydic proton, the aromatic protons, the methyl group protons, and the methylthio group protons. The chemical shifts of the aromatic protons would be influenced by the substitution pattern. For ¹³C NMR, the carbonyl carbon of the aldehyde is predicted to have the largest chemical shift (downfield), a characteristic feature of such functional groups.

Vibrational Frequencies: The infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule, can also be simulated. Key predicted vibrational frequencies would include a strong C=O stretching frequency for the aldehyde group, C-H stretching frequencies for the aromatic and methyl groups, and C-S stretching frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Distinct signals for aldehydic, aromatic, methyl, and methylthio protons. |

| ¹³C NMR | Downfield signal for the carbonyl carbon; distinct signals for aromatic, methyl, and methylthio carbons. |

| IR | Strong C=O stretching band; C-H stretching bands (aromatic and aliphatic); C-S stretching bands. |

Conformational Analysis and Energy Landscapes

The presence of the methylthio group introduces conformational flexibility to this compound. The orientation of the methyl group relative to the benzene ring can be explored through computational conformational analysis. By rotating the C(aromatic)-S bond and calculating the energy at each step, an energy landscape can be generated. This landscape would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. It is anticipated that the most stable conformation would involve a specific orientation of the methylthio group that minimizes steric hindrance with the adjacent methyl group on the aromatic ring.

Mechanistic Studies through Computational Modeling

Computational modeling provides a powerful lens through which to study the potential reaction mechanisms involving this compound.

Reaction Pathway Elucidation and Transition State Characterization

For a given reaction, computational methods can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides vital clues about the reaction mechanism. For instance, in an electrophilic aromatic substitution reaction, the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition states leading to its formation could be characterized.

Thermodynamics and Kinetics of Key Transformations

By calculating the energies of reactants, products, intermediates, and transition states, the thermodynamics (e.g., reaction enthalpy and Gibbs free energy) and kinetics (e.g., activation energy) of key transformations can be determined. For example, the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone is a plausible transformation. Computational modeling could predict the activation energies for these oxidation steps, thereby providing insight into the feasibility and conditions required for such reactions. Similarly, the reactivity of the aldehyde group towards nucleophiles, such as in the formation of an imine or a cyanohydrin, can be computationally investigated to understand the reaction's energetic profile.

Structure-Reactivity and Structure-Property Relationship Studies

Due to a lack of publicly available scientific literature and specific research data on the theoretical and computational investigations of this compound, a detailed analysis of its structure-reactivity and structure-property relationships cannot be provided at this time. Extensive searches for scholarly articles, computational chemistry databases, and peer-reviewed publications have not yielded specific studies focused on this particular compound.

While research exists for structurally related molecules, such as 4-(methylthio)benzaldehyde (B43086) and other substituted benzaldehydes, the strict focus of this article on this compound prevents the extrapolation and inclusion of those findings. The unique substitution pattern of a methyl group at the 3-position and a methylthio group at the 4-position of the benzene ring is expected to confer specific electronic and steric properties that would influence its reactivity and physical characteristics. However, without dedicated theoretical or experimental studies, any discussion would be purely speculative.

Future computational investigations would be invaluable in elucidating the electronic structure, molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and various quantum chemical descriptors. Such studies would provide a quantitative basis for understanding its reactivity in various chemical reactions and its potential as a building block in organic synthesis. Similarly, quantitative structure-property relationship (QSPR) models could be developed to predict its physical properties, such as boiling point, solubility, and partitioning behavior, based on its molecular structure.

Until such research is conducted and published, a comprehensive and scientifically rigorous treatment of the structure-reactivity and structure-property relationships of this compound remains an open area for investigation.

Biological and Bioactive Potential of 3 Methyl 4 Methylthio Benzaldehyde Derivatives

Role as Precursors in Pharmaceutical Development

The chemical architecture of 3-methyl-4-(methylthio)benzaldehyde, featuring a reactive aldehyde group, an electron-donating methylthio group, and a methyl group on the aromatic ring, makes it a valuable starting material for the synthesis of more complex molecules. These derivatives hold promise in the development of new therapeutic agents.

Synthesis of Intermediate Compounds with Reported Bioactivity

One of the primary applications of benzaldehyde (B42025) derivatives in medicinal chemistry is in the synthesis of Schiff bases. These compounds, characterized by an azomethine group (-C=N-), are formed through the condensation reaction of an aldehyde with a primary amine. While specific studies on this compound are scarce, research on 4-(methylthio)benzaldehyde (B43086) demonstrates its utility in creating a series of Schiff base derivatives with notable biological activities.

In one study, 4-(methylthio)benzaldehyde was reacted with various amines to synthesize a series of Schiff bases. researchgate.net The successful formation of these new compounds was confirmed using techniques such as UV-visible spectroscopy, FT-IR, Mass spectrometry, and 1H NMR. researchgate.net This research underscores the potential of the methylthiobenzaldehyde core as a foundational element for generating libraries of compounds for biological screening.

Application as Building Blocks for Analgesic and Anti-inflammatory Agents

Chalcones, which are precursors to flavonoids, are another important class of compounds that can be synthesized from benzaldehyde derivatives. They are typically prepared through a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. nih.gov Chalcones and their derivatives have been reported to possess a wide range of biological activities, including analgesic and anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory effects of some chalcones are believed to be mediated, at least in part, through their antioxidant activity and their ability to inhibit enzymes involved in the inflammatory cascade. nih.gov

The synthesis of chalcones from substituted benzaldehydes is a well-established method in medicinal chemistry. nih.govsigmaaldrich.com Therefore, this compound could serve as a key building block for a novel series of chalcones. The resulting compounds, bearing the 3-methyl-4-(methylthio)phenyl moiety, could then be evaluated for their potential analgesic and anti-inflammatory activities. This synthetic route offers a promising avenue for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In Vitro Biological Activity Spectrum of Derived Compounds

The derivatives of methylthiobenzaldehydes have been shown to exhibit a range of biological activities in laboratory settings. These studies, primarily conducted on derivatives of 4-(methylthio)benzaldehyde, provide a strong indication of the potential bioactivities of derivatives from its 3-methyl isomer.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of pharmaceutical research. Schiff bases derived from 4-(methylthio)benzaldehyde have demonstrated in vitro antibacterial activity against various clinically isolated bacterial strains. researchgate.net In a study, a series of these Schiff bases were tested against Gram-negative bacteria (E. coli, P. fluorescence) and Gram-positive bacteria (M. luteus, B. subtilis). researchgate.net Notably, some of the synthesized compounds exhibited good antibacterial activity, with compounds 3g, 3h, and 3i in the series showing particular promise. researchgate.net

Interactive Data Table: Antibacterial Activity of 4-(methylthio)benzaldehyde Schiff Base Derivatives

| Compound | E. Coli | P. Fluorescence | M. Luteus | B. Subtilis |

| 3g | Good | Good | Good | Good |

| 3h | Good | Good | Good | Good |

| 3i | Good | Good | Good | Good |

| Standard | Effective | Effective | Effective | Effective |

Note: This table summarizes the reported qualitative antibacterial activity of selected Schiff base derivatives of 4-(methylthio)benzaldehyde from the cited study. "Good" indicates notable activity as reported in the source. researchgate.net

Furthermore, other heterocyclic systems derived from related structures, such as quinolinium and triazole derivatives, have also shown potent antimicrobial effects. umn.edunih.gov This suggests that the incorporation of the 3-methyl-4-(methylthio)phenyl group into various heterocyclic scaffolds could be a fruitful strategy for developing new antimicrobial agents.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. physchemres.org Schiff bases of 4-(methylthio)benzaldehyde have been evaluated for their antioxidant potential using methods such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the ferrous ion chelating assay. researchgate.net

All the tested Schiff bases of 4-(methylthio)benzaldehyde showed antioxidant activity. researchgate.net Compound 3b, in particular, was identified as the most effective radical scavenger and Fe2+ ion scavenger in the series. researchgate.net This indicates that these derivatives can act as antioxidants through different mechanisms. researchgate.net The free radical scavenging activity is crucial in preventing the initiation and propagation of oxidative chain reactions.

Interactive Data Table: Antioxidant Profile of 4-(methylthio)benzaldehyde Schiff Base Derivatives

| Compound | DPPH Radical Scavenging Activity | Ferrous Ion Chelating Activity |

| 3a | Moderate | Moderate |

| 3b | High | High |

| 3c | Moderate | Moderate |

| 3d | Moderate | Moderate |

| 3e | Moderate | Moderate |

| 3f | Moderate | Moderate |

| 3g | Moderate | Moderate |

| 3h | Moderate | Moderate |

| 3i | Moderate | Moderate |

Note: This table provides a qualitative summary of the antioxidant activities of 4-(methylthio)benzaldehyde Schiff base derivatives based on the cited research. "High" and "Moderate" reflect the relative effectiveness reported in the study. researchgate.net

Enzyme and Receptor Interaction Studies in Biological Systems

While direct studies on the interaction of this compound derivatives with specific enzymes or receptors are not extensively documented, the broader class of sulfur-containing heterocyclic compounds has been investigated for such activities. For instance, various heterocyclic scaffolds containing nitrogen, oxygen, and sulfur have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for neurodegenerative diseases like Alzheimer's. nih.gov

Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. A study on naproxen, a well-known NSAID, explored the effects of substituting the oxygen atom of its methoxy (B1213986) group with a sulfur atom, creating a methylthio analog. This modification resulted in increased selectivity for the COX-2 isozyme, which is a desirable characteristic for reducing the gastrointestinal side effects associated with NSAIDs. nih.gov This finding suggests that incorporating a methylthio group, such as that in this compound, into the structure of potential anti-inflammatory agents could be a valuable strategy for enhancing their selectivity and efficacy.

Derivatives of benzaldehyde have also been identified as inhibitors of other enzymes, such as aldehyde dehydrogenase (ALDH). nih.gov Given these precedents, it is plausible that derivatives of this compound could interact with and potentially inhibit various enzymes or bind to specific receptors, warranting further investigation into their specific molecular targets.

Modulation of Cellular Processes

Information on the modulation of cellular processes by derivatives of this compound is not available in the current scientific literature.

Structure-Activity Relationship (SAR) and Ligand Design Principles

Detailed structure-activity relationship studies and ligand design principles specifically for derivatives of this compound have not been reported in published research.

Advanced Applications in Chemical Technology and Materials Science

Utilization in Specialty Chemical Synthesis

3-Methyl-4-(methylthio)benzaldehyde serves as a critical intermediate in the synthesis of a variety of specialty chemicals, most notably in the agrochemical sector. Its specific substitution pattern is essential for constructing the core of several modern insecticides.

A prominent example of its application is in the manufacturing of phenylpyrazole insecticides, such as fipronil (B1672679) and ethiprole. In the synthesis of these compounds, the benzaldehyde (B42025) derivative undergoes a series of reactions to form the central pyrazole (B372694) ring, which is crucial for their insecticidal activity. The methyl and methylthio groups on the phenyl ring are key to the efficacy and selectivity of the final product.

The synthetic pathway to these insecticides often involves the condensation of this compound with a suitable pyrazole precursor, followed by further chemical modifications. The precise control of reaction conditions during these steps is critical to ensure high yields and purity of the final agrochemical.

Table 1: Key Agrochemicals Synthesized from this compound

| Agrochemical | Class | Mode of Action |

| Fipronil | Phenylpyrazole | GABA-gated chloride channel antagonist |

| Ethiprole | Phenylpyrazole | GABA-gated chloride channel antagonist |

Development of Novel Materials with Specific Chemical Properties

The reactivity of the aldehyde group in this compound allows for its incorporation into various polymeric structures, leading to the development of novel materials with tailored properties. The presence of the sulfur atom in the methylthio group can impart unique optical, electronic, and thermal characteristics to the resulting polymers.

Research in this area has explored the use of this compound in the synthesis of:

High-Refractive-Index Polymers: The sulfur atom contributes to a high refractive index, making polymers derived from this benzaldehyde derivative potentially useful in optical applications such as lenses and coatings.

Conducting Polymers: The thioether linkage can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties of the polymer backbone. This opens up possibilities for creating materials for use in sensors and electronic devices.

Thermosetting Resins: The aldehyde functionality can participate in condensation reactions with phenols or other monomers to form cross-linked thermosetting resins with enhanced thermal stability and chemical resistance.

The development of these materials often involves polymerization reactions such as polycondensation or the synthesis of Schiff bases, followed by further chemical modifications to fine-tune the desired properties.

Application in Catalyst and Ligand Design for Organic Transformations

In the field of catalysis, derivatives of this compound are explored for the design of novel ligands for transition metal catalysts. The sulfur atom of the methylthio group can act as a soft donor, coordinating to soft metal centers, while the aromatic ring can be functionalized to create multidentate ligands.

These ligands can influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst in various organic transformations. For example, Schiff base ligands prepared by the condensation of this compound with chiral amines can be used to create asymmetric catalysts for enantioselective synthesis.

Table 2: Potential Applications of this compound-Derived Ligands in Catalysis

| Catalytic Reaction | Metal Center | Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Schiff Base |

| Cross-Coupling Reactions | Palladium, Nickel | Phosphine-Thioether |

| Oxidation Reactions | Manganese, Iron | Salen-type |

The design of these catalyst systems is an active area of research, with the goal of developing more efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

Use as Chemical Probes for Biological Research

For instance, the benzaldehyde moiety can react with specific amino acid residues on proteins, such as lysine, to form stable linkages. By attaching a fluorophore to the aromatic ring, researchers can create probes to visualize the localization and dynamics of proteins within living cells.

Furthermore, the thioether group can be a site for specific chemical reactions, allowing for the development of probes that respond to changes in the cellular environment, such as oxidative stress. The ability to synthesize a variety of derivatives from this starting material provides a platform for creating a diverse library of chemical probes with different specificities and reporting modalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.